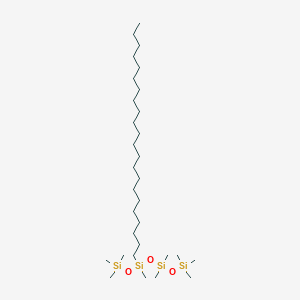

(55% -Alkyl docosylmethylsiloxane)-(dimethylsiloxane) copolymer trimethylsiloxy terminated, Behenyl Dimethicone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a blend of polydimethylsiloxane and high molecular weight silicone resin . It acts as a film former to provide water-repellency, wash-off resistance, and durability in sun care, color cosmetics, and lipstick formulations . It’s also known as Dimethicone (and) Trimethylsiloxysilicate .

Synthesis Analysis

The synthesis of this compound involves the combination of polydimethylsiloxane and high molecular weight silicone resin . The silicone compounds are typically available as waxes . The ability to make silicone formulator-friendly has led to the synthesis of many new silicone-based surfactants .Molecular Structure Analysis

The most common silicone polymers are polydimethylsiloxane (PDMS), and its unique position in the silicone industry is a consequence of its structure . Dimethiconol is a mixture of siloxane polymers referred to as polydimethylsiloxane terminated with hydroxyl (-OH) groups .Chemical Reactions Analysis

Silicones are noted in many industries for their stability in extreme temperatures and other challenging environments . They have found success in many applications requiring water repellency, surface wet-ability, high permeability, and resistance to thermal, radiation, and chemical degradation .Physical And Chemical Properties Analysis

Silicones display a plethora of physical forms and physiochemical properties . Unique characteristics like hydrophobicity, low surface tension, and aesthetics intrinsically associated with silicones offer function and performance to drug delivery products .Scientific Research Applications

Silicone Emulsions and Surfactants

Silicone compounds, including Behenyl Dimethicone, are often used in the creation of emulsions . These emulsions typically comprise at least 40% water, 55% silicone, and the remainder surfactant . Despite some challenges related to emulsion stability, silicone emulsions are used in many industrial applications .

Textile and Thread Lubricants

Silicone emulsions, which can contain Behenyl Dimethicone, are used as lubricants for threads and textiles . The silicone provides a smooth, slippery surface that reduces friction and prevents damage to the fibers .

Mold Release Agents

In the rubber industry, silicone emulsions are used as mold release agents . The silicone forms a non-stick layer on the mold surface, allowing the finished rubber product to be easily removed .

Pharmaceutical Drug Delivery

Behenyl Dimethicone is used as an excipient in pharmaceutical drug delivery applications . It is often used in transdermal patches, topical semisolid formulations, and drug-loaded medical devices . Its unique characteristics, such as hydrophobicity and low surface tension, offer function and performance to drug delivery products .

Skin-Friendly Adhesives

Recent research supports the use of silicone-based pressure-sensitive adhesives for their skin-friendliness . Behenyl Dimethicone, being a silicone-based compound, can be used in these adhesives to enhance the efficacy of the drug in transdermal drug delivery patch products .

Enhancing Drug Delivery Efficiency

Silicone-based novel excipients, including Behenyl Dimethicone, have demonstrated their capability in improving drug delivery efficiency . Recent silicone technologies promise potential performance advantages and improved drug delivery efficacy in topical or transdermal drug delivery systems .

Mechanism of Action

Target of Action

The primary targets of this compound are the skin and hair. It is used in a wide range of cosmetic and personal care products, including creams, lotions, suntan products, bath soaps, lipsticks, shampoos, and hair care products .

Mode of Action

This compound interacts with its targets by forming a thin coating on the skin, hair, or nails . This coating serves several functions, including acting as an antifoaming agent, reducing the tendency of finished products to generate foam when shaken , and as an antistatic agent, preventing or inhibiting the buildup of static electricity .

Biochemical Pathways

The compound does not directly affect any biochemical pathways. Instead, it works by modifying the physical properties of the skin and hair. For example, it acts as a hair fixative, helping hair hold its style by inhibiting the hair’s ability to absorb moisture .

Result of Action

The compound has several effects at the molecular and cellular level. It conditions the hair, making it softer and easier to manage . It also acts as a skin-conditioning agent, providing emollient properties that make the skin feel smoother and softer . In addition, it forms a barrier on the skin’s surface, which can help to lock in moisture .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and pH. Silicones like this compound are noted for their stability in extreme temperatures and other challenging environments . They are water-repellent and resistant to thermal, radiation, and chemical degradation , making them suitable for use in a wide range of environments.

Safety and Hazards

Future Directions

Recent silicone technologies like swollen crosslinked silicone elastomer blend networks, sugar siloxanes, amphiphilic resin linear polymers, and silicone-based hybrid pressure-sensitive adhesives promise potential performance advantages and improved drug delivery efficacy in topical or transdermal drug delivery systems .

properties

IUPAC Name |

[dimethyl(trimethylsilyloxy)silyl]oxy-docosyl-methyl-trimethylsilyloxysilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H72O3Si4/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-38(10,33-36(5,6)7)34-37(8,9)32-35(2,3)4/h11-31H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGLZLPMJMBWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H72O3Si4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Dimethyl(trimethylsilyloxy)silyl]oxy-docosyl-methyl-trimethylsilyloxysilane | |

CAS RN |

73891-93-7 |

Source

|

| Record name | Siloxanes and Silicones, C10-50-alkyl Me, di-Me, Me myristyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride](/img/structure/B6310118.png)